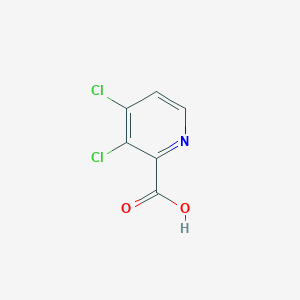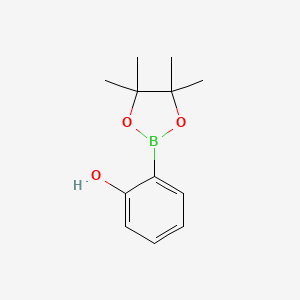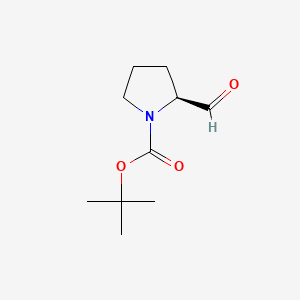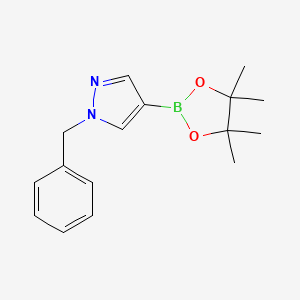
3,4-Dichloropicolinic acid
描述
3,4-Dichloropicolinic acid: is a chemical compound with the molecular formula C6H3Cl2NO2 and a molecular weight of 192. It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichloropicolinic acid can be synthesized through the chlorination of picolinic acid derivatives. One common method involves the reaction of 3,4-dichloropyridine with carbon dioxide under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent degradation .
化学反应分析
Types of Reactions: 3,4-Dichloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions involving this compound.
Oxidation and Reduction Reactions: These reactions typically require specific catalysts and controlled environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of picolinic acid with different functional groups .
科学研究应用
Chemistry: 3,4-Dichloropicolinic acid is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on plant growth and development. It is used in the development of herbicides that target specific pathways in plants .
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of herbicides and other agrochemicals. Its effectiveness in controlling broad-leaved weeds makes it a valuable component in agricultural formulations .
作用机制
The mechanism of action of 3,4-Dichloropicolinic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant. The compound targets auxin receptors and disrupts normal cellular processes, leading to herbicidal effects .
相似化合物的比较
3,6-Dichloropicolinic acid: Another derivative of picolinic acid with herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
Uniqueness: 3,4-Dichloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3,4-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMKBLOQNTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)


![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)



![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)


